Uranium fluoride (UF4), (T-4)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Uranium tetrafluoride (UF4), also known as green salt, is an inorganic compound with the formula UF4 . It is a green crystalline solid with an insignificant vapor pressure and low solubility in water . It is an important intermediate in the production of UF6 and uranium metal .

Synthesis Analysis

UF4 is prepared from UO2 in a fluidized bed by reaction with HF . The UO2 is derived from mining operations . A safer way to accomplish the reaction of UO2 to UF4 has been presented utilizing ionic liquid [Bmim] [PF6] as a unique reaction medium and fluoride source .Molecular Structure Analysis

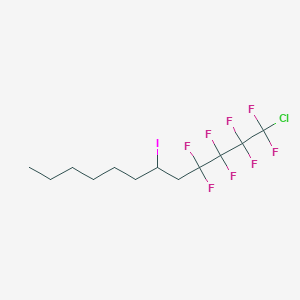

Like most metal fluorides, UF4 is a dense highly crosslinked inorganic polymer . The U centres are eight-coordinate with square antiprismatic coordination spheres . The fluoride centres are doubly bridging .Chemical Reactions Analysis

Uranium tetrafluoride reacts with fluorine, first to give uranium pentafluoride and then volatile UF6 . UF4 is reduced by magnesium to give the metal . It is oxidized to UF5 at room temperature and then, at 100 °C, to the hexafluoride .Physical and Chemical Properties Analysis

UF4 is a green crystalline solid with an insignificant vapor pressure and low solubility in water . The bulk density of UF4 varies from about 2.0 g/cm3 to about 4.5 g/cm3 depending on the production process and the properties of the starting uranium compounds .Mechanism of Action

Safety and Hazards

Like all uranium salts, UF4 is toxic and thus harmful by inhalation, ingestion, and through skin contact . It is highly toxic by inhalation and ingestion, and corrosive . It may cause lack of appetite, nausea, vomiting, diarrhea, dehydration, kidney damage, blood in the urine, jaundice, weakness, drowsiness, incoordination, twitching, sterility, blood disorders, convulsions and shock .

Future Directions

The industrial fluorination of UO2 to UF4 is based on a complex process involving the manipulation of a large amount of HF, a very toxic and corrosive gas . A safer way to accomplish this reaction utilizing ionic liquid [Bmim] [PF6] as a unique reaction medium and fluoride source has been presented . This could be a future direction for the safer production of UF4.

Properties

CAS No. |

10049-14-6 |

|---|---|

Molecular Formula |

F4U |

Molecular Weight |

314.0225 g/mol |

IUPAC Name |

uranium(4+);tetrafluoride |

InChI |

InChI=1S/4FH.U/h4*1H;/q;;;;+4/p-4 |

InChI Key |

MZFRHHGRNOIMLW-UHFFFAOYSA-J |

SMILES |

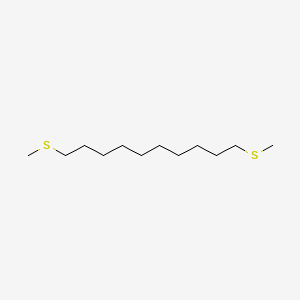

F[U](F)(F)F |

Canonical SMILES |

[F-].[F-].[F-].[F-].[U+4] |

| 10049-14-6 | |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-[3-[(1R,2R)-2-(Dipropylamino)cyclohexyl]thioureido]-N-isopropyl-3,3-dimethylbutanamide](/img/structure/B3044754.png)